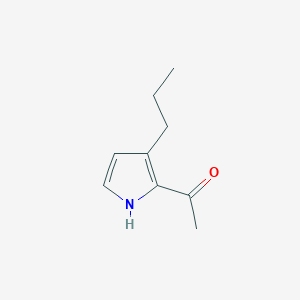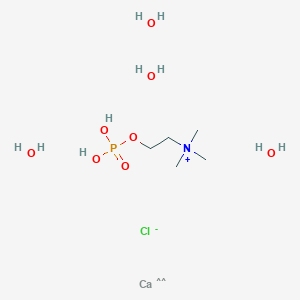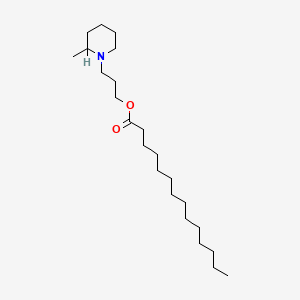
N-(2-dimethylaminoethyl)-4-iodo-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-dimethylaminoethyl)-4-iodo-benzamide: is an organic compound characterized by the presence of an iodine atom attached to a benzamide structure, which is further linked to a dimethylaminoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-dimethylaminoethyl)-4-iodo-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 2-dimethylaminoethylamine.
Amidation Reaction: The 4-iodobenzoic acid is reacted with 2-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in N-(2-dimethylaminoethyl)-4-iodo-benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dimethylaminoethyl group.
Coupling Reactions: The benzamide structure allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents at the iodine position.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Major Products:
- Substituted benzamides with various functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the dimethylaminoethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: N-(2-dimethylaminoethyl)-4-iodo-benzamide serves as a building block for the synthesis of more complex organic molecules through various coupling reactions.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.
Medicine:
Drug Development: The benzamide structure is a common motif in pharmaceuticals, and modifications of this compound can lead to the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(2-dimethylaminoethyl)-4-iodo-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The iodine atom can be involved in halogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
N-(2-dimethylaminoethyl)-4-bromo-benzamide: Similar structure but with a bromine atom instead of iodine.
N-(2-dimethylaminoethyl)-4-chloro-benzamide: Contains a chlorine atom in place of iodine.
N-(2-dimethylaminoethyl)-4-fluoro-benzamide: Features a fluorine atom instead of iodine.
Uniqueness:
Iodine Atom: The presence of the iodine atom in N-(2-dimethylaminoethyl)-4-iodo-benzamide provides unique reactivity and potential for halogen bonding, which can be advantageous in certain chemical and biological applications.
Dimethylaminoethyl Group: This group enhances the compound’s solubility and facilitates interactions with biological targets, making it a versatile building block in drug development and material science.
Eigenschaften
CAS-Nummer |
6217-59-0 |
|---|---|
Molekularformel |
C11H15IN2O |
Molekulargewicht |
318.15 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-4-iodobenzamide |
InChI |
InChI=1S/C11H15IN2O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
YKTZMFBGMJVINK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)


